3-[(2-Methylpropyl)sulfanyl]phenol
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Overview
Description
3-[(2-Methylpropyl)sulfanyl]phenol is an organic compound with the molecular formula C10H14OS It features a phenol group substituted with a 2-methylpropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]phenol typically involves the reaction of 3-bromophenol with 2-methylpropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes by binding to their active sites.
Antioxidant Activity: Can neutralize free radicals and reduce oxidative stress.
Antimicrobial Activity: May disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylpropyl)sulfanyl]phenol
- 2-[(2-Methylpropyl)sulfanyl]phenol
- 3-[(2-Ethylpropyl)sulfanyl]phenol
Uniqueness
3-[(2-Methylpropyl)sulfanyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications.
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVXOCDEKSOPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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